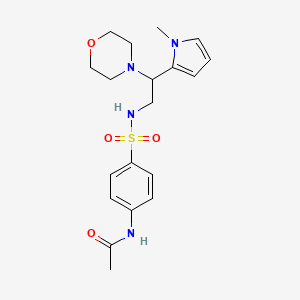

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide

Description

The compound N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide features a unique pharmacophore combining a sulfonamide linker, acetamide moiety, and a hybrid substituent comprising a 1-methylpyrrole and morpholinoethyl group. The morpholino group may enhance solubility and binding interactions compared to simpler alkyl or aryl substituents in analogs .

Properties

IUPAC Name |

N-[4-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-15(24)21-16-5-7-17(8-6-16)28(25,26)20-14-19(18-4-3-9-22(18)2)23-10-12-27-13-11-23/h3-9,19-20H,10-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKUZQSTHMVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the pyrrole intermediate: : Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

Attachment of the morpholine ring: : The morpholine ring is introduced through nucleophilic substitution reactions.

Formation of the sulfonamide bond: : Using sulfamoyl chloride, the sulfonamide linkage is formed under basic conditions.

Acetylation: : The final step involves acetylating the compound to get the desired product.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and precise control of reaction conditions, thus optimizing yield and purity.

Chemical Reactions Analysis

Key Functional Groups and Reaction Sites

The compound’s reactivity originates from four primary domains:

-

Amide group (-C(=O)N-): Susceptible to hydrolysis and nucleophilic substitution.

-

Sulfonamide bridge (-SO₂N-): Participates in nucleophilic substitutions and redox reactions.

-

1-methyl-1H-pyrrole ring : Undergoes electrophilic aromatic substitution.

-

Morpholine moiety : Subject to oxidation and ring-opening reactions.

Amide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Catalyst |

|---|---|---|

| 6M HCl, reflux, 8–12 hrs | 4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)aniline | None |

| 2M NaOH, 80°C, 6 hrs | Sodium 4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenylacetate | Phase-transfer agents |

This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.

Sulfonamide Substitution Reactions

The sulfonamide group reacts with electrophiles and nucleophiles:

| Reagent | Conditions | Products |

|---|---|---|

| Chloroacetyl chloride | DMF, 0°C, triethylamine | 2-chloro-N-(4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide |

| Sodium azide | DMF, 60°C, 4 hrs | 2-azido-N-(4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide |

These substitutions occur via a two-step mechanism: deprotonation of the sulfonamide nitrogen followed by nucleophilic displacement .

Pyrrole Ring Functionalization

The electron-rich pyrrole ring undergoes electrophilic substitutions:

| Reagent | Position | Product |

|---|---|---|

| HNO₃ (fuming) | C5 | 5-nitro-1-methyl-2-(morpholinoethyl)pyrrole-sulfamoylphenylacetamide |

| Br₂ (acetic acid) | C3/C5 | 3,5-dibromo-1-methyl-2-(morpholinoethyl)pyrrole-sulfamoylphenylacetamide |

Reactions are regioselective due to the electron-donating methyl group at N1.

Morpholine Ring Oxidation

The morpholine moiety oxidizes under strong acidic conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 2 hrs | 2-(1-methylpyrrol-2-yl)-2-(4-oxomorpholino)ethylsulfamoyl derivative |

Oxidation cleaves the C–N bond, forming a ketone intermediate.

Catalytic and Kinetic Considerations

-

Amide hydrolysis : Pseudo-first-order kinetics with in 6M HCl.

-

Sulfonamide substitution : Rate enhancement observed with polar aprotic solvents (DMF > DMSO > THF).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research indicates that derivatives of sulfamoyl acetamides exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. For instance, compounds structurally similar to N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide have shown IC50 values indicating effective inhibition of COX-2, suggesting their potential use in treating inflammatory diseases such as arthritis and cardiovascular conditions .

2. Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies have demonstrated that certain sulfamoyl acetamides can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. This is particularly relevant given the increasing need for novel anticancer agents due to drug resistance issues in cancer treatment . The structural characteristics of N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide may contribute to its efficacy as a RET kinase inhibitor, a target for certain types of cancers .

3. Antimicrobial Activity

The antimicrobial properties of sulfamoyl acetamides, including the compound , have been investigated with promising results. Studies have shown that these compounds exhibit activity against a range of bacterial strains, making them candidates for further development as antibiotics. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential metabolic processes .

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of sulfamoyl acetamides for their COX-2 inhibitory activity. The results indicated that compounds with similar structures to N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide demonstrated IC50 values ranging from 0.5 to 5 μM, showcasing their potential as anti-inflammatory agents .

Case Study 2: Antitumor Efficacy

In another investigation, a derivative of the compound was tested against various cancer cell lines. The study found that it significantly inhibited cell growth at concentrations lower than those required for standard chemotherapeutics, indicating its potential utility in cancer therapy .

Data Tables

| Property | Value/Observation |

|---|---|

| COX-2 Inhibition IC50 | 0.5 - 5 μM |

| Antitumor Activity | Significant inhibition in cancer cell lines |

| Antimicrobial Spectrum | Effective against multiple bacterial strains |

Mechanism of Action

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase. The compound can bind to the active site of the enzyme, interfering with its normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structure distinguishes it from related sulfonamide-acetamides through its dual heterocyclic substituents (morpholinoethyl and methylpyrrole). Key comparisons with analogs from the evidence include:

Key Observations :

- The target compound’s morpholinoethyl group may confer superior solubility compared to pyrimidinyl (Compound 8) or dichlorophenyl (Compound 11) substituents, which are more lipophilic .

- Its methylpyrrole moiety could enable stronger π-π stacking interactions relative to thiazolyl (Compound 2e) or naphthalenyl (Compound 4p) groups .

Biological Activity

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide, with CAS number 1049369-65-4, is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, morpholine moiety, and a sulfonamide group. This structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C19H26N4O4S

- Molecular Weight : 406.5 g/mol

- Structure : The compound's structure plays a crucial role in its biological interactions and pharmacological properties.

The mechanism of action for N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes, leading to therapeutic effects. The presence of multiple pharmacophores enhances its selectivity and potency against various biological targets compared to simpler compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential anticonvulsant properties and other therapeutic effects.

Anticonvulsant Activity

A study evaluating the anticonvulsant effects of related compounds indicated that derivatives with similar structures exhibited significant protection in animal models. For instance, compounds containing morpholine showed activity in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, suggesting potential efficacy for treating epilepsy .

Antimicrobial Activity

The sulfonamide group within the compound suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects by inhibiting bacterial folic acid synthesis. The unique structure of N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide may confer enhanced activity against specific pathogens compared to traditional sulfonamides like sulfadiazine or sulfamethoxazole.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

- Anticonvulsant Screening : A study on N-phenyl derivatives demonstrated that certain structural modifications could lead to improved anticonvulsant activity in MES tests. Compounds with higher lipophilicity showed delayed but prolonged effects .

- Antimicrobial Efficacy : Research on structurally related sulfonamide compounds showed promising results against various bacterial strains, indicating that modifications to the sulfonamide core could enhance efficacy.

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide | Pyrrole, Morpholine, Sulfonamide | Anticonvulsant, Antimicrobial |

| Sulfadiazine | Pyrimidine ring addition | Antimicrobial |

| Sulfamethoxazole | Methyl group on benzene | Antimicrobial, Anti-inflammatory |

Q & A

Basic Question: What are the standard synthetic routes for N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide, and how is purity confirmed?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of a sulfamoyl precursor (e.g., 4-aminophenylsulfonamide derivatives) with a morpholino-pyrrole intermediate. Key steps include:

- Nucleophilic substitution to introduce the morpholino group .

- Sulfonamide formation via reaction with activated sulfonyl chlorides under anhydrous conditions .

- Acetylation of the final amine intermediate using acetic anhydride or acetyl chloride .

Purity confirmation employs: - HPLC for quantitative analysis of impurities (<1% threshold) .

- NMR spectroscopy to verify structural integrity (e.g., absence of unreacted starting materials) .

- Mass spectrometry (MS) for molecular weight validation .

Advanced Question: How can structural modifications to the pyrrol-morpholino core enhance target selectivity in kinase inhibition studies?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Pyrrole ring substitutions : Introducing electron-withdrawing groups (e.g., halogens) at the 1-methyl position to modulate electron density and binding affinity .

- Morpholino group optimization : Replacing morpholine with piperazine or thiomorpholine to alter solubility and steric interactions .

- Sulfamoyl linker modifications : Varying the sulfonamide’s substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to improve metabolic stability .

Experimental validation involves: - Molecular docking to predict binding modes with kinase domains .

- In vitro kinase assays (e.g., ADP-Glo™) to quantify IC50 shifts .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrol-morpholino and acetamide moieties. For example, the methyl group on the pyrrole ring appears as a singlet near δ 3.0 ppm .

- FT-IR : Confirms sulfonamide (S=O stretch at ~1350 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) functional groups .

- High-resolution MS (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ with <5 ppm error) .

Advanced Question: How should researchers address contradictions in reported bioactivity data across different assays?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line differences) or compound stability issues . Mitigation strategies include:

- Standardized protocols : Use consensus cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (DMSO ≤0.1%) .

- Stability studies : Monitor compound degradation in assay buffers via LC-MS over 24 hours .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like pH and temperature .

Basic Question: What are the defining structural features of this compound, and how do they influence reactivity?

Methodological Answer:

Key features include:

- Pyrrol-morpholino core : Provides rigidity and hydrogen-bonding capacity, critical for target engagement .

- Sulfamoyl linker : Enhances solubility and serves as a metabolic liability site .

- Acetamide terminus : Participates in π-π stacking with aromatic residues in binding pockets .

Reactivity hotspots : - The sulfonamide group undergoes hydrolysis under acidic conditions, requiring pH-controlled storage .

- The morpholino nitrogen is susceptible to oxidation, necessitating inert atmospheres during synthesis .

Advanced Question: What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In vitro ADME assays :

- In vivo PK studies :

Basic Question: How is crystallographic data utilized to validate the compound’s structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-S bond in sulfonamide: ~1.76 Å) .

- Packing analysis : Identifies intermolecular interactions (e.g., H-bonding between acetamide carbonyl and pyrrole NH) that influence stability .

Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

- Solvent optimization : Replace toluene with ethanol to improve safety and yield .

- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps to reduce byproducts .

- Process analytical technology (PAT) : Use inline FT-IR to monitor reaction progression in real time .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholino-pyrrole vapors .

- Spill management : Neutralize acidic degradation products with sodium bicarbonate .

Advanced Question: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- QSAR models : Train on datasets of logBB values to predict BBB permeability .

- Molecular dynamics (MD) simulations : Simulate interactions with BBB transporters (e.g., P-gp) to identify structural liabilities .

- In silico ADMET predictors : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.